2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol
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Overview
Description
2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol typically involves the introduction of the cyclopentyloxy and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with cyclopentyl halide in the presence of a base to form the cyclopentyloxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, transition metal catalysts such as palladium or copper can be employed to facilitate the trifluoromethylation step .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentyloxy)-4-(trifluoromethyl)aniline
- 2-(Cyclopentyloxy)-4-(trifluoromethyl)benzoic acid
- 2-(Cyclopentyloxy)-4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol is unique due to the presence of both the cyclopentyloxy and trifluoromethyl groups on a phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications .
Properties
IUPAC Name |
2-cyclopentyloxy-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)8-5-6-10(16)11(7-8)17-9-3-1-2-4-9/h5-7,9,16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMBPMUWVDZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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